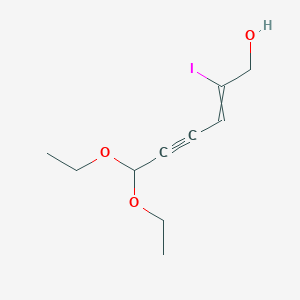
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol: is an organic compound with the molecular formula C10H15IO3. This compound is characterized by the presence of an iodine atom, two ethoxy groups, and a hydroxyl group attached to a hexene backbone with both double and triple bonds. It is a versatile compound used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol typically involves the iodination of a precursor compound, followed by the introduction of ethoxy groups and the formation of the enyne structure. The reaction conditions often require the use of iodine, ethyl alcohol, and a base such as sodium hydroxide. The process may involve multiple steps, including halogenation, alkylation, and hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with iodine and ethyl alcohol under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium azide and silver nitrate can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Compounds with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and enzyme activities.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical compounds with iodine as a key functional group.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. The ethoxy groups and the enyne structure contribute to the compound’s reactivity and its ability to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
6,6-Diethoxy-2-bromohex-2-en-4-yn-1-ol: Similar structure but with a bromine atom instead of iodine.
6,6-Diethoxy-2-chlorohex-2-en-4-yn-1-ol: Similar structure but with a chlorine atom instead of iodine.
6,6-Diethoxy-2-fluorohex-2-en-4-yn-1-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 6,6-Diethoxy-2-iodohex-2-en-4-yn-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom makes the compound more reactive in substitution reactions and provides unique electronic properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
134832-35-2 |
|---|---|
Molekularformel |
C10H15IO3 |
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
6,6-diethoxy-2-iodohex-2-en-4-yn-1-ol |
InChI |
InChI=1S/C10H15IO3/c1-3-13-10(14-4-2)7-5-6-9(11)8-12/h6,10,12H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
MNQAMJDPVQYTBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CC=C(CO)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)


![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)

![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)





![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
